{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
Brand Name: Vulcanchem
CAS No.: 1019381-31-7
VCID: VC3344415
InChI: InChI=1S/C10H23N3/c1-12(2)7-8-13-5-3-10(9-11)4-6-13/h10H,3-9,11H2,1-2H3
SMILES: CN(C)CCN1CCC(CC1)CN
Molecular Formula: C10H23N3
Molecular Weight: 185.31 g/mol

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine

CAS No.: 1019381-31-7

Cat. No.: VC3344415

Molecular Formula: C10H23N3

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine - 1019381-31-7

Specification

CAS No. 1019381-31-7
Molecular Formula C10H23N3
Molecular Weight 185.31 g/mol
IUPAC Name 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylethanamine
Standard InChI InChI=1S/C10H23N3/c1-12(2)7-8-13-5-3-10(9-11)4-6-13/h10H,3-9,11H2,1-2H3
Standard InChI Key DWNORVYKHXAOKK-UHFFFAOYSA-N
SMILES CN(C)CCN1CCC(CC1)CN
Canonical SMILES CN(C)CCN1CCC(CC1)CN

Introduction

Chemical Identity and Nomenclature

{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is identified by the CAS number 1019381-31-7 and has the molecular formula C10H23N3 with a molecular weight of 185.31 g/mol. The IUPAC name for this compound is 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylethanamine, which systematically describes its structural components.

The compound can be identified through various chemical identifiers, as presented in the table below:

Identifier TypeValue
CAS Number1019381-31-7
Molecular FormulaC10H23N3
Molecular Weight185.31 g/mol
IUPAC Name2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylethanamine
Standard InChIInChI=1S/C10H23N3/c1-12(2)7-8-13-5-3-10(9-11)4-6-13/h10H,3-9,11H2,1-2H3
Standard InChIKeyDWNORVYKHXAOKK-UHFFFAOYSA-N
SMILESCN(C)CCN1CCC(CC1)CN
PubChem Compound ID28397654

Structural Components

The compound features three key structural elements that contribute to its chemical behavior and potential biological activities:

  • A piperidine ring (six-membered heterocyclic ring containing nitrogen)

  • A dimethylamino group attached to an ethyl chain

  • An aminomethyl group at the 4-position of the piperidine ring

These structural features create a molecule with three nitrogen atoms, each with different chemical environments, contributing to the compound's unique reactivity profile and potential interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine are determined by its molecular structure, particularly the presence of multiple amino groups that influence its behavior in different environments.

Basic Physical Properties

While specific experimental data on physical properties is limited in the available literature, the following properties can be inferred from its structure:

PropertyDescription
Physical StateNot explicitly documented, likely a solid or oil at standard conditions
SolubilityExpected to be soluble in polar organic solvents due to its amine functionalities
BasicityContains three nitrogen atoms capable of accepting protons, resulting in basic characteristics
Hydrogen BondingPrimary amine group can serve as both hydrogen bond donor and acceptor; tertiary amine groups serve as acceptors
LipophilicityModerate, due to balance between hydrophobic alkyl chains and hydrophilic amine groups

Chemical Reactivity

The compound's reactivity is largely determined by its amine groups:

  • The primary amine (aminomethyl group) is typically more reactive toward electrophiles than the tertiary amines

  • The tertiary amine groups (piperidine nitrogen and dimethylamino group) can act as nucleophiles in various chemical transformations

  • All three nitrogen atoms can coordinate with metal ions, suggesting potential applications in coordination chemistry

Hazard CodeDescription
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
H335May cause respiratory irritation

These classifications indicate that the compound requires appropriate safety measures during handling and storage.

Related Compound ClassDemonstrated ActivityRelevance to {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
1-(1-benzoylpiperidin-4-yl)methanamine derivativesHigh affinity for serotonin 5-HT1A receptorsSuggests potential serotonergic activity, particularly in neuropsychiatric applications
Piperidine-scaffold inhibitorsSARS-CoV PLpro inhibitionMay indicate potential for exploration in antiviral research

Current Research Status

The current research status of {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine appears to be at an early stage. The compound is available from chemical suppliers typically in milligram quantities, suggesting its primary use in preliminary research and exploratory studies.

Research Opportunities

Several promising research directions for this compound include:

  • Structure-activity relationship (SAR) studies to optimize biological activity

  • Receptor binding assays to determine affinity for specific neurological targets

  • Development of more efficient synthetic routes

  • Investigation of potential applications in drug delivery systems

  • Exploration of coordination chemistry with various metal ions

Comparison with Pharmacologically Active Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This structural similarity suggests potential therapeutic applications for {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine.

Piperidine-Based Pharmaceuticals

Many established pharmaceuticals contain the piperidine core structure, including:

  • Analgesics (e.g., fentanyl derivatives)

  • Antihistamines (e.g., loratadine)

  • Antipsychotics (e.g., haloperidol)

  • Local anesthetics (e.g., bupivacaine)

The presence of both piperidine and dimethylamino groups in {1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine suggests potential for similar pharmaceutical applications, particularly in compounds targeting the central nervous system.

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